molecular formula C14H14N4O2 B14959578 N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide

N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide

Cat. No.: B14959578
M. Wt: 270.29 g/mol
InChI Key: QCUJMQMNXMHEIG-UHFFFAOYSA-N
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Description

N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of cyanomethyl derivatives. This compound is characterized by the presence of two cyanomethyl groups attached to a benzamide core, which is further substituted with a propanamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE typically involves multi-component coupling reactions. One common method is the copper-catalyzed coupling of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). This reaction is carried out in the presence of copper(I) chloride (CuCl) and copper(II) triflate (Cu(OTf)2) as catalysts . The reaction conditions include stirring the reactants at room temperature or slightly elevated temperatures to achieve good yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of trimethylsilyl cyanide (TMSCN) as a cyanide source is preferred due to its ease of handling and safety compared to traditional metal cyanides .

Chemical Reactions Analysis

Types of Reactions: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE involves its interaction with various molecular targets and pathways. The cyanomethyl groups can undergo nucleophilic attack, leading to the formation of new bonds and functional groups. The benzamide core provides stability and specificity in binding to target molecules, while the propanamide group enhances solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: N,N-BIS(CYANOMETHYL)-4-PROPANAMIDOBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of cyanomethyl, benzamide, and propanamide groups makes it a versatile intermediate for various synthetic applications and research studies.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H14N4O2/c1-2-13(19)17-12-5-3-11(4-6-12)14(20)18(9-7-15)10-8-16/h3-6H,2,9-10H2,1H3,(H,17,19)

InChI Key

QCUJMQMNXMHEIG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

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